1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate
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Overview
Description
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a cyano-nitrophenyl azo group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate typically involves a multi-step process:
Diazotization: The initial step involves the diazotization of 2-cyano-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-pyridyl)ethylenediamine to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with thiocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the pyridinium core can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
- 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate
Uniqueness
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
84000-84-0 |
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Molecular Formula |
C22H21N6O2.CNS C23H21N7O2S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile;thiocyanate |
InChI |
InChI=1S/C22H21N6O2.CHNS/c1-2-27(15-14-26-12-4-3-5-13-26)20-8-6-19(7-9-20)24-25-22-11-10-21(28(29)30)16-18(22)17-23;2-1-3/h3-13,16H,2,14-15H2,1H3;3H/q+1;/p-1 |
InChI Key |
CGCYCCVWEHZMEL-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N.C(#N)[S-] |
Origin of Product |
United States |
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